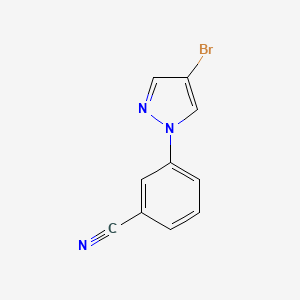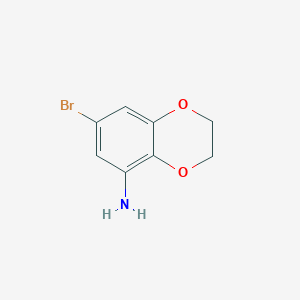
7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine
Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazepine derivatives, have been known to inhibit bile acid transport .
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to related compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect bile acid reabsorption, thereby increasing bile acid flow to the colon and promoting the secretion of more water to facilitate defecation .
Result of Action
Based on the effects of similar compounds, it may lead to increased water secretion in the colon, facilitating defecation .
Biochemical Analysis
Biochemical Properties
7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine has been shown to modulate the MAPK/ERK pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction can result in changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce cellular senescence and alter metabolic pathways.
Dosage Effects in Animal Models
The effects of 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a fine balance between the beneficial and harmful effects of this compound.
Metabolic Pathways
7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and redox state .
Transport and Distribution
The transport and distribution of 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function are influenced by its subcellular localization. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, where it can exert its effects on cellular processes .
Preparation Methods
The synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine involves several steps. One common method includes the bromination of 2,3-dihydrobenzo[1,4]dioxin-5-ylamine using bromine or a brominating agent under controlled conditions . The reaction typically occurs in a solvent such as benzene, with the temperature maintained between 48-49.5°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine can be compared with other similar compounds, such as:
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanol: This compound has a similar structure but differs in the position of the bromine atom and the presence of a methanol group.
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-ylboronic acid: This compound contains a boronic acid group instead of an amine group.
The uniqueness of this compound lies in its specific structure and the presence of the bromine atom at the 7th position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVLYXMTGKQUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane](/img/structure/B1404193.png)
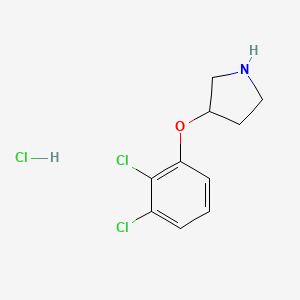

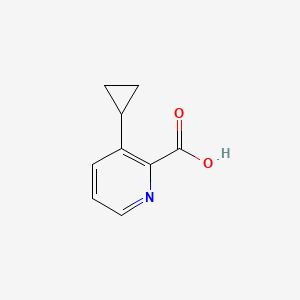

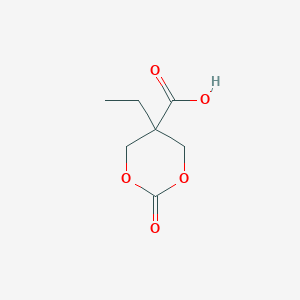

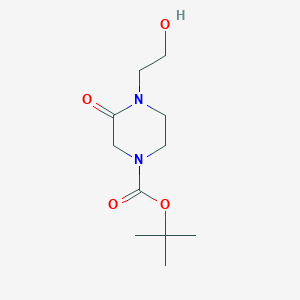

![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)


